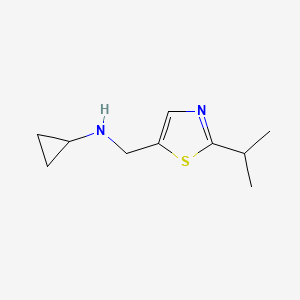
N-((2-isopropylthiazol-5-yl)methyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-isopropylthiazol-5-yl)methyl)cyclopropanamine is a chemical compound with the molecular formula C10H16N2S and a molecular weight of 196.32 g/mol . It features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields .
Métodos De Preparación
The synthesis of N-((2-isopropylthiazol-5-yl)methyl)cyclopropanamine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable processes to meet industrial demands .
Análisis De Reacciones Químicas
N-((2-isopropylthiazol-5-yl)methyl)cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N-((2-isopropylthiazol-5-yl)methyl)cyclopropanamine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-((2-isopropylthiazol-5-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting enzymes and receptors in biological systems . This can lead to diverse physiological effects, depending on the specific context and target .
Comparación Con Compuestos Similares
N-((2-isopropylthiazol-5-yl)methyl)cyclopropanamine can be compared with other thiazole derivatives, such as:
N-((2-chlorothiazol-5-yl)methyl)cyclopropanamine: This compound has a chlorine atom instead of an isopropyl group, which can affect its reactivity and biological activity.
N-((4-methyl-1,3-thiazol-5-yl)methyl)cyclopropanamine: This compound has a methyl group at a different position on the thiazole ring, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C10H16N2S |
|---|---|
Peso molecular |
196.31 g/mol |
Nombre IUPAC |
N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C10H16N2S/c1-7(2)10-12-6-9(13-10)5-11-8-3-4-8/h6-8,11H,3-5H2,1-2H3 |
Clave InChI |
SZPOMWAKXJGFLW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=C(S1)CNC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13977538.png)
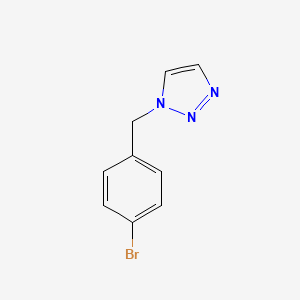
![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13977546.png)
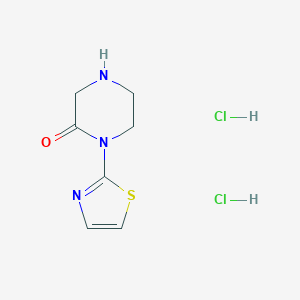
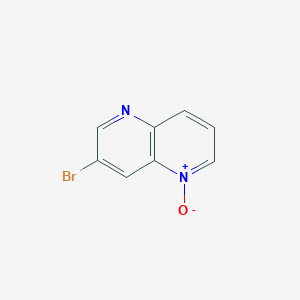
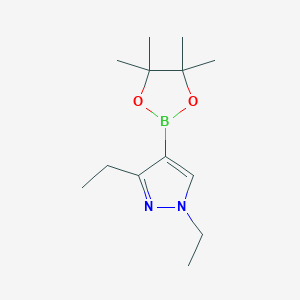
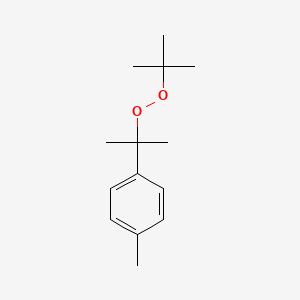
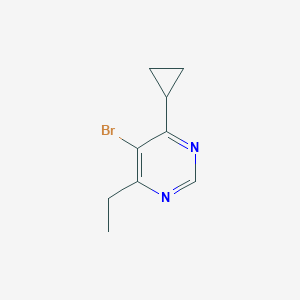
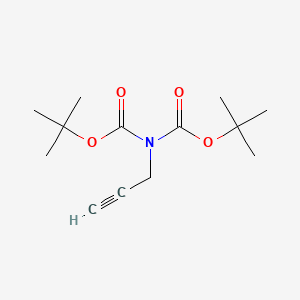

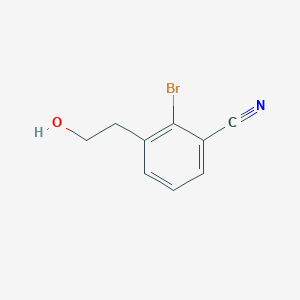
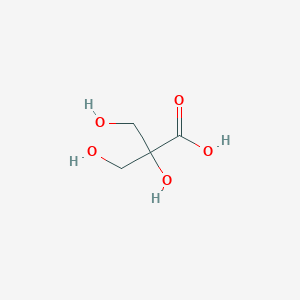
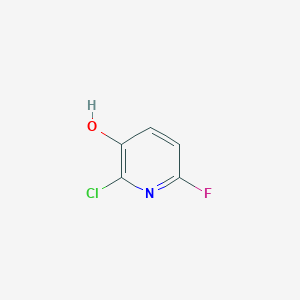
![Ethyl 2,4-dimethylpyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13977620.png)
